[4-(Propan-2-yloxy)pyridin-3-yl]methanol
Overview
Description
“[4-(Propan-2-yloxy)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 . The IUPAC name for this compound is (4-isopropoxypyridin-3-yl)methanol .
Molecular Structure Analysis
The InChI code for “[4-(Propan-2-yloxy)pyridin-3-yl]methanol” is 1S/C9H13NO2/c1-7(2)12-9-3-4-10-5-8(9)6-11/h3-5,7,11H,6H2,1-2H3 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[4-(Propan-2-yloxy)pyridin-3-yl]methanol” is an oil at room temperature .Scientific Research Applications
Molecular Organization Studies
- Spectroscopic Studies of Molecular Organization : [4-(Propan-2-yloxy)pyridin-3-yl]methanol was studied in spectroscopic studies to understand its molecular organization in different solvents and concentrations. The research found that the molecular form of the compound varied significantly between solvents like methanol and propan-2-ol, with variations in monomeric and dimeric forms observed at different concentrations. This has implications for its use in various solvent environments (Matwijczuk et al., 2018).
Biocatalytic Synthesis
- Whole-cell Biocatalytic Synthesis : Research demonstrates the synthesis of related compounds using biocatalysis. For instance, S-(4-chlorophenyl)-(pyridin-2-yl) methanol was synthesized in a green and efficient manner using a liquid-liquid biphasic microreaction system. This study highlights the potential for environmentally friendly synthesis methods involving compounds similar to [4-(Propan-2-yloxy)pyridin-3-yl]methanol (Chen et al., 2021).
Antimicrobial Activity Studies
- Antimicrobial Activity of Related Compounds : A study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone demonstrated its potential antimicrobial properties. While not directly [4-(Propan-2-yloxy)pyridin-3-yl]methanol, the study of similar compounds provides insights into possible antimicrobial applications (Sivakumar et al., 2021).
Chemical Structure and Bioavailability
- Maillard Reaction Products and Bioavailability : Research on Maillard reaction products related to [4-(Propan-2-yloxy)pyridin-3-yl]methanol revealed insights into their chemical structure and bioavailability. Such studies can provide a deeper understanding of the nutritional and pharmacological properties of these compounds (Chen et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(4-propan-2-yloxypyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-9-3-4-10-5-8(9)6-11/h3-5,7,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUDMEBTJFWNOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Propan-2-yloxy)pyridin-3-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.